molecular formula C10H13F2N B12457797 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine

Cat. No.: B12457797
M. Wt: 185.21 g/mol
InChI Key: OVUDHEPLXTZVTK-UHFFFAOYSA-N
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Description

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine is an organic compound characterized by the presence of a difluoroethanamine group attached to a dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine typically involves the reaction of 2,6-dimethylphenylamine with difluoroethane derivatives under controlled conditions. One common method is the nucleophilic substitution reaction where 2,6-dimethylphenylamine reacts with 2,2-difluoroethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylphenylamine: Shares the dimethylphenyl group but lacks the difluoroethanamine moiety.

    2,2-Difluoroethanamine: Contains the difluoroethanamine group but lacks the dimethylphenyl ring.

    2,6-Dimethylphenyl isocyanate: Similar aromatic structure but different functional group.

Uniqueness

2-(2,6-Dimethylphenyl)-2,2-difluoroethanamine is unique due to the presence of both the dimethylphenyl ring and the difluoroethanamine group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C10H13F2N/c1-7-4-3-5-8(2)9(7)10(11,12)6-13/h3-5H,6,13H2,1-2H3

InChI Key

OVUDHEPLXTZVTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(CN)(F)F

Origin of Product

United States

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